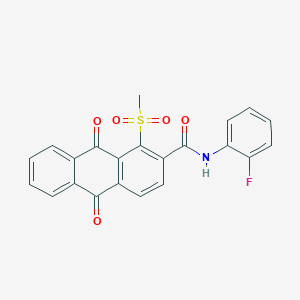![molecular formula C28H23N3O4 B4311467 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4311467.png)
2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
概要
説明
2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyranoquinoline core. Compounds of this type are often studied for their potential biological and pharmaceutical applications due to their structural diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyranoquinoline skeleton. Common reagents used in the synthesis include aldehydes, amino acids, and nitriles. Key reaction steps often include condensation reactions, cyclization, and functional group transformations under specific conditions such as controlled temperatures and catalysts.
Industrial Production Methods: Industrial production of this compound would likely involve scaled-up versions of laboratory synthetic routes, optimized for yield and purity. This would include considerations for cost-effectiveness, scalability, and environmental safety. Advanced techniques such as continuous flow synthesis might be employed to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially at the methoxy or benzyloxy functional groups, leading to the formation of aldehyde or ketone derivatives.
Reduction: Reduction reactions might target the nitrile group, transforming it into primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Conditions would vary, including solvent choice, temperature control, and pH adjustments.
Major Products: Major products from these reactions would include derivatives with modified functional groups, which might exhibit different reactivity or biological properties.
科学的研究の応用
This compound is explored in various scientific research fields:
Chemistry: Studied for its reactivity and potential as a building block in organic synthesis.
Biology: Investigated for its interactions with biological molecules, potentially acting as enzyme inhibitors or receptor ligands.
Industry: Uses might extend to material science, such as in the creation of novel polymers or as intermediates in chemical manufacturing.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, altering their activity. Pathways involved could include signal transduction mechanisms, where the compound modulates cellular responses.
類似化合物との比較
Similar compounds include other pyranoquinolines with varying substituents. What sets this compound apart is its specific substitution pattern, which can significantly influence its reactivity and biological activity. Compounds like 2-amino-4-[4-methoxyphenyl]-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile might be used as references for comparison in terms of chemical properties and applications.
That should give you a comprehensive understanding of 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile. What’s next on your agenda?
特性
IUPAC Name |
2-amino-4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O4/c1-31-21-11-7-6-10-19(21)26-25(28(31)32)24(20(15-29)27(30)35-26)18-12-13-22(23(14-18)33-2)34-16-17-8-4-3-5-9-17/h3-14,24H,16,30H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILGROMTFCLNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![DIETHYL (Z)-3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-PENTENEDIOATE](/img/structure/B4311403.png)
![1-(4-fluorophenyl)-4-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one](/img/structure/B4311407.png)
![ETHYL 1-{[3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-2-OXO-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE](/img/structure/B4311413.png)

![4-BROMO-5-METHYL-1-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B4311426.png)




![methyl {6-amino-5-cyano-4-[4-(cyclopentyloxy)phenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate](/img/structure/B4311460.png)
![2-AMINO-4-(4-BROMOTHIOPHEN-2-YL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE](/img/structure/B4311471.png)
![3-(3-CHLORO-2-METHYLANILINO)-1-(3-CHLORO-2-METHYLPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE](/img/structure/B4311479.png)

